Home > Products > Screening Compounds P108084 > DDR1-IN-1 dihydrochloride
DDR1-IN-1 dihydrochloride -

DDR1-IN-1 dihydrochloride

Catalog Number: EVT-1533966
CAS Number:
Molecular Formula: C30H31F3N4O3.2HCl
Molecular Weight: 625.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitor (IC50 values are 105 and 413 nM for DDR1 and DDR2 respectively). Inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line.
Overview

DDR1-IN-1 dihydrochloride is a selective inhibitor of the discoidin domain receptor 1, a receptor tyrosine kinase involved in various cellular processes, particularly those related to collagen signaling. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and fibrosis, due to its ability to modulate the activity of DDR1, which plays a crucial role in cell adhesion, migration, and proliferation.

Source

DDR1-IN-1 dihydrochloride is commercially available from several suppliers, including Tocris and MedChemExpress. It is primarily used in laboratory research settings to study the biological functions of DDR1 and its implications in various diseases.

Classification
  • Type: Selective receptor tyrosine kinase inhibitor
  • Target: Discoidin domain receptor 1
  • CAS Number: 1780303-76-5
  • Molecular Formula: C₃₀H₃₁F₃N₄O₃·2HCl
Synthesis Analysis

The synthesis of DDR1-IN-1 dihydrochloride involves several chemical reactions that yield the final compound. The synthesis typically starts with the preparation of key intermediates that are subsequently reacted to form the desired structure.

Methods and Technical Details

  1. Starting Materials: The synthesis may begin with commercially available aromatic compounds and amines.
  2. Reactions: Key reactions include:
    • N-alkylation: Introducing alkyl groups onto nitrogen atoms.
    • Coupling Reactions: Forming bonds between different molecular fragments.
    • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity of ≥98%.
Molecular Structure Analysis

Structure and Data

The molecular structure of DDR1-IN-1 dihydrochloride can be represented by its chemical formula:

C30H31F3N4O32HCl\text{C}_{30}\text{H}_{31}\text{F}_{3}\text{N}_{4}\text{O}_{3}\cdot 2\text{HCl}

The compound features a complex structure that includes multiple functional groups which contribute to its biological activity. The structural data can be summarized as follows:

PropertyValue
Molecular Weight625.51 g/mol
SolubilityWater (62.55 mg/mL), DMSO (31.28 mg/mL)
InChI KeyPBUOJKYQZINPKD-UHFFFAOYSA-N
Chemical Reactions Analysis

DDR1-IN-1 dihydrochloride primarily acts by inhibiting the autophosphorylation of DDR1 in response to collagen binding.

Reactions and Technical Details

  • Inhibition Mechanism: The compound binds to the hinge region of DDR1, preventing its activation by collagen, which is crucial for downstream signaling pathways.
  • Experimental Observations: Studies have shown that treatment with DDR1-IN-1 results in a significant reduction in phosphorylation levels at specific tyrosine residues, such as Tyr792, indicating its effectiveness as an inhibitor.
Mechanism of Action

The mechanism by which DDR1-IN-1 exerts its effects involves several steps:

  1. Binding: The compound selectively binds to the discoidin domain receptor 1.
  2. Inhibition of Phosphorylation: This binding prevents the autophosphorylation of the receptor upon collagen binding.
  3. Downstream Effects: The inhibition alters signaling pathways that are critical for cell proliferation and survival, particularly in cancerous tissues.

Data on Mechanism

Research indicates that DDR1-IN-1 has an IC50 value of approximately 105 nM for DDR1 and 413 nM for DDR2, demonstrating its selectivity for DDR1 over other similar receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Storage Conditions: Should be stored desiccated at room temperature to maintain stability.

Chemical Properties

Applications

DDR1-IN-1 dihydrochloride is primarily utilized in scientific research for:

  • Cancer Research: Investigating the role of discoidin domain receptor 1 in tumor progression and metastasis.
  • Fibrosis Studies: Exploring therapeutic strategies for fibrotic diseases by modulating collagen signaling pathways.
  • Cell Biology Experiments: Understanding cell adhesion and migration processes influenced by receptor tyrosine kinases.
Introduction to DDR1 and DDR1-IN-1 Dihydrochloride

DDR1 as a Discoidin Domain Receptor Tyrosine Kinase

Discoidin Domain Receptor Tyrosine Kinase 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that belongs to a specialized subclass distinguished by its extracellular discoidin homology domains. Unlike typical RTKs activated by soluble growth factors, DDR1 is selectively activated by various collagen types (I, III, IV, V, and VI) present in the extracellular matrix (ECM). This receptor was initially discovered during a screen for tyrosine phosphorylation events in breast cancer cells and has since been recognized as a critical mediator of cell-ECM communication [6] [9]. DDR1 exhibits several distinctive characteristics that set it apart from other RTKs, including constitutive dimerization in the absence of ligand and remarkably slow activation kinetics, with autophosphorylation peaking hours rather than minutes after collagen binding [7] [9]. This unusual activation pattern reflects its specialized role in maintaining prolonged signaling cascades that regulate fundamental cellular processes including adhesion, proliferation, differentiation, and survival.

Structural and Functional Roles of DDR1 in Cellular Signaling

The DDR1 protein features a multi-domain architecture that facilitates its unique signaling functions. Its extracellular region consists of an N-terminal discoidin (DS) domain responsible for collagen recognition, followed by a DS-like domain that participates in receptor dimer stabilization. The intracellular portion contains a juxtamembrane regulatory region and a tyrosine kinase domain that initiates downstream signaling upon activation [6] [7]. Crystal structures reveal that the DS and DS-like domains form a compact structure with an extensive interface (∼700 Ų buried surface area), creating a rigid platform for collagen binding and receptor activation [7].

Following collagen binding, DDR1 undergoes autophosphorylation at multiple tyrosine residues within its activation loop (Tyr792, Tyr796, and Tyr797), triggering the recruitment of various signaling adaptors including ShcA, SHP-2, and the p85 subunit of PI3K [4] [6]. This leads to activation of diverse signaling pathways such as MAPK, integrin, Notch, and NF-κB cascades. The kinase domain conformation is regulated by a hydrophobic spine network involving residues His764, Phe785, Met676, and Leu687, which maintains the relative orientation of the N-lobe and C-lobe essential for catalytic activity [4]. The functional outcome of DDR1 signaling varies significantly by cellular context, influencing processes ranging from embryonic development to pathological conditions including fibrosis and cancer progression.

Table 1: Structural Domains of DDR1 and Their Functional Roles

DomainStructural FeaturesFunctional Role
Discoidin (DS)β-barrel structure; collagen-binding loopsCollagen recognition; receptor dimer stabilization
DS-like domainTightly associated with DS domain; epitope for mAbsMediates inhibitory antibody binding; dimer support
TransmembraneHigh self-interaction propensityConstitutive dimerization; signal transmission
JuxtamembraneContains tyrosine residuesDocking site for SH2/PTB domain-containing proteins
Kinase domainTypical bilobal kinase fold; hydrophobic spineCatalytic activity; ATP binding; substrate phosphorylation

Rationale for Targeting DDR1 in Pathological Contexts

DDR1 has emerged as a promising therapeutic target due to its significant roles in multiple pathological processes. In oncology, DDR1 is frequently overexpressed or mutated in various epithelial cancers, including breast, ovarian, lung, and brain malignancies. Its activation promotes tumor progression through several mechanisms: enhancing cancer cell survival via NF-κB-mediated induction of cyclooxygenase-2 (COX-2); facilitating epithelial-mesenchymal transition (EMT); remodeling the extracellular matrix to support invasion; and regulating chemoresistance pathways [3] [6]. Notably, DDR1 signaling induces COX-2 expression through NF-κB pathway activation, creating a pro-survival advantage that protects tumor cells from genotoxic stress induced by chemotherapy [3].

Beyond cancer, DDR1 contributes significantly to fibrotic disorders through its role in collagen deposition and activation of fibroblasts. Studies using DDR1-deficient mice demonstrate protection against fibrosis in models of atherosclerosis, pulmonary fibrosis, and renal fibrosis [4] [6]. Additionally, DDR1 engages in cross-talk with other receptors, particularly the insulin-like growth factor 1 receptor (IGF-IR). This interaction enhances IGF-IR signaling in breast cancer cells, promoting proliferation, migration, and colony formation, while IGF-I stimulation conversely induces DDR1 phosphorylation and internalization – highlighting a reciprocal regulatory relationship [8]. These multifaceted roles in disease pathogenesis provide a compelling rationale for developing targeted DDR1 inhibitors.

Table 2: Pathological Contexts for DDR1 Targeting

PathologyDDR1 InvolvementKey Mechanisms
Breast CancerOverexpression; enhanced signalingEMT promotion; IGF-IR cross-talk; chemoresistance
Ovarian CancerIsoform-specific expressionInvasion; metastasis
Lung CancerSomatic mutations identifiedAnchorage-independent growth; tumorigenesis
FibrosisMediates collagen depositionFibroblast activation; ECM remodeling
AtherosclerosisPromotes plaque formationSmooth muscle cell migration; collagen organization

Development and Discovery of DDR1-IN-1 Dihydrochloride as a Selective Inhibitor

The development of DDR1-IN-1 dihydrochloride (chemical name: N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride) emerged from efforts to address the selectivity limitations of existing DDR1 inhibitors [1] [10]. Early DDR1 inhibitors included multi-targeted tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib, which potently inhibited DDR1 (IC₅₀ values of 43 nM, 3.7 nM, and 1.35 nM respectively) but lacked specificity due to their primary design as Abl kinase inhibitors [4] [5]. DDR1-IN-1 was rationally designed using a type II kinase inhibitor pharmacophore model that divides inhibitors into three critical sections: a "head" motif interacting with the kinase hinge region, a "linker" spanning the gatekeeper area, and a "tail" occupying the hydrophobic pocket created by DFG motif flipping [5].

Biochemical characterization revealed DDR1-IN-1 as a potent and selective DDR1 inhibitor with an IC₅₀ of 105 nM against DDR1 and 413 nM against DDR2, demonstrating approximately 4-fold selectivity for DDR1 over DDR2 [5] [10]. The compound's selectivity was rigorously evaluated using the KinomeScan profiling platform against a panel of 451 kinases, yielding an exceptional selectivity score (S(1)) of 0.01 at 1 μM concentration. This indicated minimal off-target binding, with only weak interactions observed against ABL, KIT, and PDGFRβ that were not confirmed in enzymatic assays [5]. The structural basis for this selectivity was elucidated through a co-crystal structure of DDR1 bound to DDR1-IN-1 at 2.2 Å resolution, confirming a DFG-out binding mode where the inhibitor forms hydrogen bonds with Met704 and Asp702 in the hinge region, and with Glu672 in the αC-helix and Asp784 in the DFG motif [5].

A key validation tool emerged through the identification of a gatekeeper mutation (G707A) in the hinge region that confers >20-fold resistance to DDR1-IN-1. This mutation served as a critical chemical-genetic tool for establishing DDR1-dependent pharmacology, allowing researchers to distinguish specific DDR1 inhibition from off-target effects [5]. Cellular assays confirmed that DDR1-IN-1 effectively blocks collagen-induced DDR1 autophosphorylation in U2OS cells with an EC₅₀ of 86 nM, demonstrating excellent cellular target engagement [5] [10]. The development of DDR1-IN-1 dihydrochloride thus provided researchers with a valuable pharmacological probe to dissect DDR1-dependent signaling in physiological and pathological contexts.

Table 3: Biochemical and Cellular Profiling of DDR1-IN-1

ParameterValueExperimental Context
DDR1 Biochemical IC₅₀105 nMEnzymatic assay using DDR1 kinase domain
DDR2 Biochemical IC₅₀413 nMEnzymatic assay using DDR2 kinase domain
Cellular EC₅₀ (pY513)86 nMCollagen-I-induced autophosphorylation in U2OS cells
KinomeScan Selectivity (S(1))0.01 at 1 μMProfiling against 451 kinases
Aqueous Solubility100 mM (water); 50 mM (DMSO)Solubility in standard solvents
Molecular Weight625.51 g/mol (dihydrochloride salt)

Properties

Product Name

DDR1-IN-1 dihydrochloride

Molecular Formula

C30H31F3N4O3.2HCl

Molecular Weight

625.51

Synonyms

N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.